6-Methyl-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Overview
Description
6-Methyl-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a heterocyclic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazines. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and a benzylidene group substituted with a methylthio group. The compound has garnered interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves the condensation of appropriate thiazole and triazine precursors. One common method involves the reaction of 6-methyl-2-thiazolylhydrazine with 4-(methylthio)benzaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitro compounds
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Benzyl derivatives
Substitution: Halogenated or nitro-substituted thiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in cellular processes, leading to antimicrobial and anticancer activities.
Interacting with DNA: The compound can intercalate into DNA, disrupting replication and transcription processes.
Modulating Signaling Pathways: It can affect signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzylidene-6-methyl-7H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- (2Z)-2-(4-ethoxy-3-methoxybenzylidene)-6-methyl-7H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Uniqueness
6-Methyl-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and may contribute to its ability to interact with biological membranes and molecular targets .
Properties
IUPAC Name |
(2Z)-6-methyl-2-[(4-methylsulfanylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c1-8-12(18)15-14-17(16-8)13(19)11(21-14)7-9-3-5-10(20-2)6-4-9/h3-7H,1-2H3/b11-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEFEUORBWGHRX-XFFZJAGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=O)C(=CC3=CC=C(C=C3)SC)SC2=NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C(=O)/C(=C/C3=CC=C(C=C3)SC)/SC2=NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606956-69-8 | |
Record name | (2Z)-6-METHYL-2-[4-(METHYLSULFANYL)BENZYLIDENE]-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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